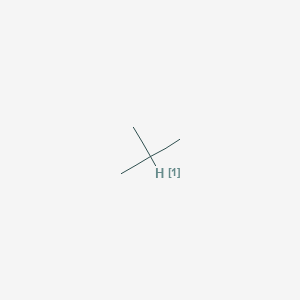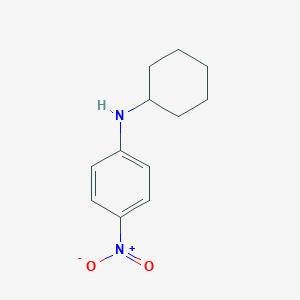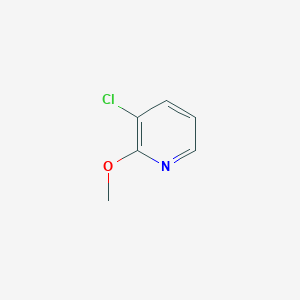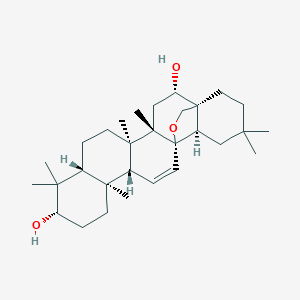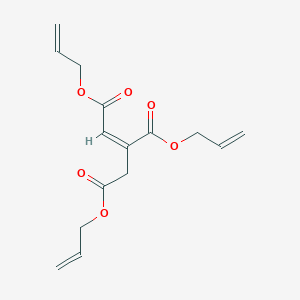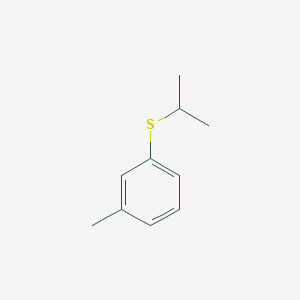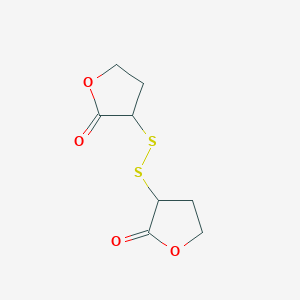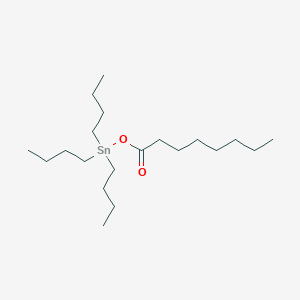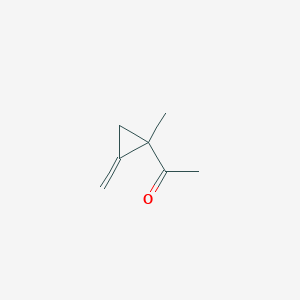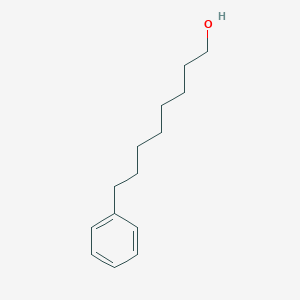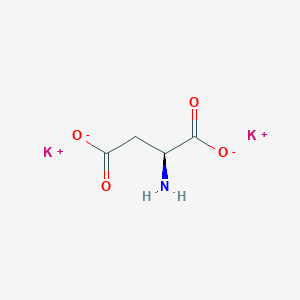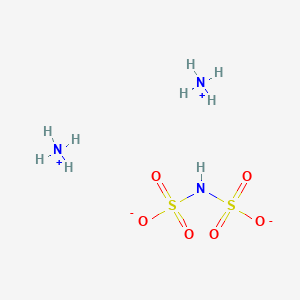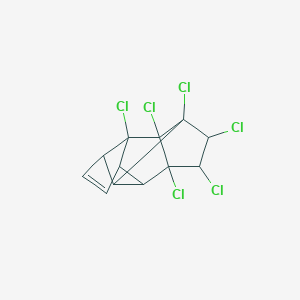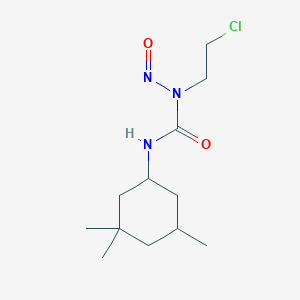
1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea, commonly known as CENU, is a chemical compound that has been widely used in scientific research due to its potential as an antitumor agent. CENU belongs to the class of nitrosoureas, which are known for their ability to cross the blood-brain barrier and target brain tumors. In
作用機序
CENU exerts its antitumor effects by alkylating DNA and RNA, which leads to the inhibition of DNA replication and protein synthesis. This ultimately results in cell death. CENU is also known to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
CENU has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death. CENU has also been shown to inhibit the activity of certain enzymes, such as glutathione reductase and superoxide dismutase, which are involved in protecting cells from oxidative damage.
実験室実験の利点と制限
CENU has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. CENU is also highly soluble in water, which makes it easy to administer to cells in culture. However, CENU has some limitations. It is toxic to both cancer and normal cells, which can make it difficult to use in vivo. Additionally, CENU is highly reactive and can form adducts with proteins, which can interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for research on CENU. One area of interest is the development of new analogs of CENU that have improved efficacy and reduced toxicity. Another area of interest is the use of CENU in combination with other drugs to enhance its antitumor effects. Additionally, there is a need for further studies on the mechanism of action of CENU and its effects on normal cells. Finally, there is a need for studies on the pharmacokinetics and pharmacodynamics of CENU in vivo, which will help to determine its potential as a therapeutic agent.
合成法
CENU can be synthesized by reacting 3-(3,3,5-trimethylcyclohexyl)urea with nitrous acid and 2-chloroethylamine hydrochloride. The reaction yields CENU as a yellow solid with a melting point of 145-147°C.
科学的研究の応用
CENU has been extensively studied for its potential as an antitumor agent. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including gliomas, melanomas, and lung cancer cells. CENU has also been found to be effective in crossing the blood-brain barrier, making it a promising candidate for treating brain tumors.
特性
CAS番号 |
13909-10-9 |
|---|---|
製品名 |
1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea |
分子式 |
C12H22ClN3O2 |
分子量 |
275.77 g/mol |
IUPAC名 |
1-(2-chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea |
InChI |
InChI=1S/C12H22ClN3O2/c1-9-6-10(8-12(2,3)7-9)14-11(17)16(15-18)5-4-13/h9-10H,4-8H2,1-3H3,(H,14,17) |
InChIキー |
VELVBXHUHDAZSG-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C)C)NC(=O)N(CCCl)N=O |
正規SMILES |
CC1CC(CC(C1)(C)C)NC(=O)N(CCCl)N=O |
その他のCAS番号 |
13909-10-9 |
同義語 |
1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



